molecular formula C9H9F2NO4 B1427132 2-(Dimethoxymethyl)-1,3-difluoro-4-nitrobenzene CAS No. 1203662-90-1

2-(Dimethoxymethyl)-1,3-difluoro-4-nitrobenzene

Cat. No. B1427132
M. Wt: 233.17 g/mol
InChI Key: DQGCXNOSRFPHCV-UHFFFAOYSA-N
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Description

This typically includes the compound’s molecular formula, molar mass, and structural formula. It may also include the compound’s physical appearance.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Synthesis Processes

  • Synthesis Techniques: The compound has been synthesized through various chemical processes. One study detailed the synthesis of 1,3-Dimethoxy-2-Nitrobenzene, which involved sulfonation, nitration, and hydrolysis, followed by treatment with dimethyl sulfate. This process showcased the potential for synthesizing complex organic compounds using a series of physical and chemical transformations (Zhang Chun-xia, 2011).

Chemical Reactions and Properties

  • Electrophilic Additions: A study on the electrophilic additions of 1,3-dienes discussed the synthesis of various complex organic compounds, which illustrates the potential utility of similar compounds in complex organic syntheses (H. Mosimann, Z. Diénès, P. Vogel, 1995).
  • Crystalline Forms and Interactions: The interaction of 2,4-Difluoronitrobenzene with amines has been studied, showing different crystalline forms and interactions. This research demonstrates the diverse potential crystalline structures and molecular interactions of related compounds (M. Plater, W. Harrison, 2015).
  • Electrochemical Reductions: Investigations into the electrochemical reductions of related nitrobenzene compounds offer insights into electrochemical properties that could be relevant for the compound (Peng Du, D. Peters, 2010).

Material Synthesis and Applications

  • Polymer Synthesis: The synthesis of thermosetting poly(phenylene ether) containing allyl groups utilized similar compounds, indicating potential applications in the development of new polymeric materials (Toshiaki Fukuhara, Y. Shibasaki, S. Ando, M. Ueda, 2004).
  • Sensing Nitroaromatic Compounds: A metal–organic framework study demonstrated selective sensing of nitroaromatic compounds, suggesting potential applications of similar compounds in sensor technology (Dan Tian, Rong-Ying Chen, Jian Xu, Yun-Wu Li, X. Bu, 2014).

Safety And Hazards

This involves detailing the safety precautions that should be taken when handling the compound. It includes information on toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, or new reactions that it could be used in.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may need to consult a variety of sources, including scientific literature and databases. Always ensure to follow safe laboratory practices when handling chemical compounds.


properties

IUPAC Name

2-(dimethoxymethyl)-1,3-difluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO4/c1-15-9(16-2)7-5(10)3-4-6(8(7)11)12(13)14/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGCXNOSRFPHCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(C=CC(=C1F)[N+](=O)[O-])F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethoxymethyl)-1,3-difluoro-4-nitrobenzene

Synthesis routes and methods

Procedure details

A solution of 2,6-difluoro-3-nitro-benzaldehyde (9.0 g, 48.1 mmol), p-toluenesulfonic acid monohydrate (183 mg, 0.962 mmol), trimethylorthoformate (3.5 ml, 32.4 mmol) and methanol (200 ml) was heated at reflux for 4 hours. The reaction mixture was allowed to cool to room temperature and then concentrated in vacuo. The resultant residue was dissolved in DCM (250 mL) and washed with a mixture of water (200 mL) and saturated NaHCO3 solution (50 mL). The organic layer was dried (Na2SO4) and concentrated in vacuo to yield the title compound (10.83 g, 97%). 1H NMR (DMSO-d6, 300 MHz): 8.28 (1 H, ddd, J=9.34, 8.48, 5.51 Hz), 7.39 (1 H, td, J=9.34, 1.81 Hz), 5.66 (1 H, s), 3.40 (6 H, s).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
183 mg
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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